molecular formula C10H9NO2 B3353352 4-hydroxy-3-methyl-2H-isoquinolin-1-one CAS No. 5423-95-0

4-hydroxy-3-methyl-2H-isoquinolin-1-one

Cat. No.: B3353352
CAS No.: 5423-95-0
M. Wt: 175.18 g/mol
InChI Key: HLDXZKOSCHBYGA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-2H-isoquinolin-1-one is a heterocyclic compound featuring an isoquinolinone core substituted with a hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methyl-2H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoquinolinones, depending on the reagents and conditions used.

Scientific Research Applications

4-Hydroxy-3-methyl-2H-isoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physical properties of isoquinolinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Bioactivity Reference
4-Hydroxy-3-methyl-2H-isoquinolin-1-one 4-OH, 3-CH₃ Hypothesized antimicrobial/antitumor activity (based on analogs) N/A
5-Hydroxyisoquinolin-1(4H)-one 5-OH Structural isomer; altered H-bonding due to OH position
4-Bromo-3-methyl-2H-isoquinolin-1-one 4-Br, 3-CH₃ Enhanced electrophilicity due to Br; potential halogen bonding
4-Nitroisoquinolin-1(2H)-one 4-NO₂ Electron-withdrawing group increases reactivity; possible cytotoxicity
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one 4-OH, 1-CH₃, pyrimidine acyl group Broad-spectrum antimicrobial activity
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one 5-OH, pyrrolidinylmethylphenyl Enhanced solubility via polar substituents; potential CNS activity
(±)4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one 4-OH, 3-CH₂CH₂OH, 1-Ph Higher solubility due to hydroxyethyl group; m.p. 167°C

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., hydroxyethyl in ) exhibit higher melting points (~167°C) compared to non-polar analogs. Brominated derivatives (e.g., 4-bromo-3-methyl) likely have lower solubility due to increased molecular weight .
  • Solubility : Hydroxyl and amine groups (e.g., in ) enhance aqueous solubility, while methyl and bromo substituents promote lipophilicity.
  • Spectral Data :
    • IR : Hydroxyl groups show broad peaks ~3200–3500 cm⁻¹; carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹ .
    • NMR : Methyl groups resonate at δ 2.1–2.6 ppm; aromatic protons appear between δ 6.4–8.2 ppm .

Biological Activity

4-Hydroxy-3-methyl-2H-isoquinolin-1-one (also known as 4-hydroxy-3-methylisoquinoline) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by:

  • A hydroxyl group at the 4th position .
  • A methyl group at the 3rd position on the isoquinolinone ring.

This unique substitution pattern contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with target molecules, influencing various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes, which can lead to modulation of metabolic pathways.
  • Antimicrobial Activity : It exhibits activity against specific bacterial strains, including Mycobacterium tuberculosis, where it has an IC90 value of 6.8 μM, indicating its potential as an antimicrobial agent .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In a study, it demonstrated:

  • Inhibition against Mycobacterium tuberculosis : Effective at low concentrations.
  • Limited activity against other pathogens : It showed weak cytotoxicity against human lung fibroblasts (GI50 = 84.7 μM) and was inactive against several Gram-positive and Gram-negative bacteria as well as yeasts .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have suggested:

  • Cytotoxic Effects : Preliminary data indicate that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported that the compound inhibits Mycobacterium tuberculosis effectively while showing minimal cytotoxic effects on human cells, suggesting a favorable therapeutic index .
  • Pharmacological Applications :
    • Investigations into its role as a potential therapeutic agent for various diseases are ongoing, with a focus on its use in developing new drugs targeting infectious diseases and cancer .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Antimicrobial ActivityIC90 against Mycobacterium tuberculosis: 6.8 μM
CytotoxicityGI50 against MRC-5 fibroblasts: 84.7 μM
Inhibition of Nitric Oxide ProductionNo significant inhibition in RAW 264.7 cells
Potential Anticancer EffectsInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

4-hydroxy-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)10(13)11-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDXZKOSCHBYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279553
Record name 4-hydroxy-3-methyl-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-95-0
Record name NSC13141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-3-methyl-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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